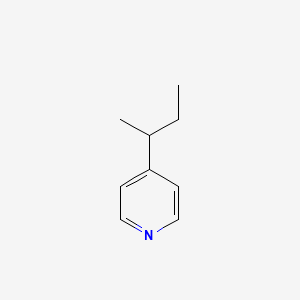

4-Sec-butylpyridine

Cat. No. B3326716

Key on ui cas rn:

27876-19-3

M. Wt: 135.21 g/mol

InChI Key: HGMLMFWWXQNLLV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04115397

Procedure details

A method similar to that of Brown and Murphey is employed.4Approximately 500 ml of NH3 was condensed in a 1-liter flask; 1 mole of sodium amine (Fisher) followed by 1.0 mole of 4-ethylpyridine is added to the flask. After stirring under NH3 reflux for 30 minutes, 1.1 mole of ethyl iodide is added via an addition funnel to the orange-red suspension over a 1.5 hour period. Stirring is continued after the ethyliodide addition is complete and the solvent is allowed to evaporate slowly. Water (50 ml) is added to the residue and the layers are separated. The aqueous layer is extracted with ether and the combined organic layers are dried over Na2CO3, concentrated, and distilled. A colorless oil, 117.2 gm (87%), bp 120-25/90mm (lit.5 128°-30°/100 mm) is collected. The oil exhibits an nmr signal typical for a sec-butyl group in addition to the usual pattern for 4-substituted pyridine.

[Compound]

Name

sodium amine

Quantity

1 mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:9](I)[CH3:10]>N>[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)([CH2:9][CH3:10])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

sodium amine

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=CC=NC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

1.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)I

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)I

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring under NH3

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in a 1-liter flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux for 30 minutes

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate slowly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (50 ml) is added to the residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers are separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer is extracted with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic layers are dried over Na2CO3

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A colorless oil, 117.2 gm (87%), bp 120-25/90mm (lit.5 128°-30°/100 mm) is collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in addition to the usual pattern for 4-substituted pyridine

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(CC)C1=CC=NC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |